

# Pre-clinical Anti-thrombotic Profile of ALT-836: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that exhibits potent anti-thrombotic and anti-inflammatory activities. It functions by targeting tissue factor (TF), a primary initiator of the extrinsic coagulation cascade. By binding to TF, ALT-836 effectively blocks the activation of Factor X (FX) and Factor IX (FIX), thereby inhibiting thrombin generation and subsequent thrombus formation.[1] Pre-clinical studies, including those in non-human primates, have demonstrated the efficacy of ALT-836 in reducing acute vascular thrombosis without a significant increase in bleeding risk, highlighting its potential as a safe and effective anti-thrombotic agent. This document provides a comprehensive overview of the pre-clinical data on the anti-thrombotic activity of ALT-836, detailing its mechanism of action, summarizing key quantitative findings from in vivo and in vitro studies, and outlining the experimental protocols used in these assessments.

#### **Mechanism of Action**

ALT-836 exerts its anti-thrombotic effect by specifically targeting and inhibiting the function of Tissue Factor (TF). TF is a transmembrane protein that acts as the primary cellular receptor and cofactor for Factor VIIa (FVIIa). The formation of the TF:FVIIa complex initiates the extrinsic pathway of the coagulation cascade, leading to the activation of FX and FIX. This, in turn, triggers a series of downstream events culminating in the generation of thrombin and the formation of a fibrin clot.



### Foundational & Exploratory

Check Availability & Pricing

ALT-836 is a chimeric monoclonal antibody that binds to human TF with high affinity.[2] Its mechanism of action involves binding to TF or the TF:FVIIa complex in a manner that prevents the subsequent binding and activation of its substrates, FX and FIX.[1] This blockade of the initial steps of the extrinsic coagulation pathway effectively inhibits the amplification of the coagulation cascade and subsequent thrombin generation.





Click to download full resolution via product page

Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.



# Quantitative Data In Vivo Anti-thrombotic Efficacy

A key pre-clinical evaluation of ALT-836 was conducted in a chimpanzee model of arterial thrombosis induced by surgical endarterectomy. This study provided significant quantitative data on the anti-thrombotic efficacy and safety of ALT-836.

Table 1: Effect of ALT-836 on Thrombus Formation and Hemostasis in a Chimpanzee Arterial Thrombosis Model

| Parameter                                  | Control (PBS)                                 | ALT-836 (1 mg/kg)                     | P-value         |
|--------------------------------------------|-----------------------------------------------|---------------------------------------|-----------------|
| Thrombus Formation                         |                                               |                                       |                 |
| Platelet Deposition (1111In-platelets/mm²) | 1.5 x 10 <sup>6</sup> ± 0.3 x 10 <sup>6</sup> | $0.3 \times 10^6 \pm 0.1 \times 10^6$ | < 0.02          |
| Vessel Injury/Blood<br>Ratio               | 15.1 ± 3.2                                    | 3.2 ± 0.8                             | < 0.02          |
| Hemostasis                                 |                                               |                                       |                 |
| Surgical Blood Loss<br>(mL)                | 18.4 ± 4.5                                    | 20.1 ± 5.2                            | Not Significant |
| Template Bleeding Time (min)               | 4.2 ± 0.8                                     | 4.5 ± 0.6                             | Not Significant |

Data are presented as mean  $\pm$  SEM (n=5).

## In Vitro Anticoagulant Activity

In vitro studies using a minimally altered whole blood assay demonstrated the potent anticoagulant effects of Sunol-cH36 (the former designation for ALT-836).

Table 2: Effect of Sunol-cH36 (ALT-836) on Clot Formation in Human Whole Blood



| Treatment                    | Time to Clot Formation (minutes) |  |
|------------------------------|----------------------------------|--|
| Control                      | ~5                               |  |
| Sunol-cH36 (13 nM)           | > 10                             |  |
| Aspirin                      | ~5                               |  |
| Sunol-cH36 (13 nM) + Aspirin | > 15                             |  |

Clot formation was initiated with 40 pM of recombinant human TF.[3][4]

# Experimental Protocols Chimpanzee Arterial Thrombosis Model

This protocol details the in vivo evaluation of ALT-836 in a non-human primate model of arterial thrombosis.





Click to download full resolution via product page

Caption: Experimental workflow for the chimpanzee arterial thrombosis model.

#### **Protocol Steps:**

• Animal Model: The study utilized five healthy adult chimpanzees.



- Platelet Labeling: Autologous platelets were labeled with <sup>111</sup>In-Oxine for subsequent imaging
  of platelet deposition at the site of vascular injury.
- Surgical Procedure: A surgical endarterectomy was performed on the superficial femoral arteries to induce vascular injury and expose subendothelial TF, thereby initiating thrombus formation.
- Treatment Administration: Immediately before reperfusion of the endarterectomized artery, a single intravenous bolus of ALT-836 (1 mg/kg) or a placebo (phosphate-buffered saline, PBS) was administered.
- Thrombus Quantification: Platelet deposition at the endarterectomy site was quantified using a gamma camera to detect the <sup>111</sup>In-labeled platelets. The vessel injury to blood ratio was also calculated.
- Hemostasis Assessment: Surgical blood loss was measured throughout the procedure.
   Template bleeding time was assessed to evaluate the effect on primary hemostasis.
- Vessel Patency: The arterial segments were harvested 30 days post-surgery to assess longterm vessel patency.

## **In Vitro Whole Blood Coagulation Assay**

This assay evaluates the effect of ALT-836 on tissue factor-induced coagulation in a minimally altered whole blood environment.

#### Protocol Steps:

- Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., citrate).
- Treatment Incubation: Aliquots of whole blood are incubated with either ALT-836 at a specified concentration (e.g., 13 nM), a vehicle control, or other agents such as aspirin.[3][4]
- Initiation of Coagulation: Clot formation is initiated by the addition of a standardized concentration of recombinant human tissue factor (e.g., 40 pM).[3][4]



- Measurement of Clotting Time: The time to clot formation is measured using a suitable instrument, such as a thromboelastograph or a coagulometer.
- Thrombin Generation Measurement: In some variations of the assay, samples can be taken at different time points after the initiation of clotting to measure the generation of thrombin, often by quantifying fibrinopeptide A levels.[3]

### In Vitro Platelet Aggregation Assay (General Protocol)

While specific data for ALT-836's direct effect on platelet aggregation is not extensively available, as its primary mechanism is on the coagulation cascade, a general protocol for assessing such effects is provided.





Click to download full resolution via product page

Caption: General workflow for an in vitro platelet aggregation assay.

**Protocol Steps:** 



- Blood Collection and Preparation: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifugation.
- Incubation: PRP is incubated with various concentrations of ALT-836 or a vehicle control at 37°C.
- Agonist-Induced Aggregation: Platelet aggregation is induced by adding a known platelet agonist, such as ADP, collagen, or thrombin.
- Measurement: The change in light transmittance through the PRP suspension is measured over time using a light transmission aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

#### Conclusion

The pre-clinical data for ALT-836 strongly support its potential as a novel anti-thrombotic agent. Its specific mechanism of targeting tissue factor to inhibit the initiation of the extrinsic coagulation cascade is well-defined. In vivo studies in a highly relevant non-human primate model have demonstrated significant efficacy in preventing arterial thrombosis without compromising hemostasis, a critical safety consideration for any anticoagulant. In vitro data further corroborates its potent anticoagulant activity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of ALT-836 and other tissue factor-targeting therapeutics. Further studies to fully elucidate its effects on platelet function and in various thrombosis models will continue to refine its clinical potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ADP and platelets: the end of the beginning PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]



- 4. Deep venous thrombosis in the baboon: an experimental model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pre-clinical Anti-thrombotic Profile of ALT-836: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b611022#pre-clinical-anti-thrombotic-activity-of-alt-836]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com